5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with 3-chloroaniline to yield the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits mycobacterial fatty acid synthase I, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s activity is pH-dependent, being more effective in slightly acidic conditions .
Comparison with Similar Compounds
5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share a similar pyrazine-2-carboxamide core but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
Molecular Formula |
C11H7Cl2N3O |
---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(4-7)16-11(17)9-5-15-10(13)6-14-9/h1-6H,(H,16,17) |
InChI Key |
XYDXRLKNBOAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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